![molecular formula C12H19N5O B7884802 CID 17132391](/img/structure/B7884802.png)
CID 17132391
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Description
CID 17132391 is a useful research compound. Its molecular formula is C12H19N5O and its molecular weight is 249.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 17132391 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 17132391 including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for CID 17132391 involves a series of reactions starting from commercially available starting materials.
Starting Materials
4-methoxyphenylacetic acid, 2,3-dichlorophenylacetic acid, thionyl chloride, methylamine, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, diethyl ether, wate
Reaction
The first step involves the conversion of 4-methoxyphenylacetic acid to its acid chloride using thionyl chloride., The acid chloride is then reacted with methylamine in the presence of triethylamine to form the corresponding amide., The amide is then treated with 2,3-dichlorophenylacetic acid in the presence of sodium hydroxide to form the desired product., The product is then purified by recrystallization from diethyl ether and water.
properties
IUPAC Name |
2-cyclohexyl-1-(6-methyl-4-oxo-1H-pyrimidin-2-yl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H4,13,14,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOTVNIUXKUGME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)NC(=NC2CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)NC(=NC2CCCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17132391 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.